molecular formula C3H3NOS2 B049660 Rhodanine CAS No. 141-84-4

Rhodanine

Cat. No. B049660
CAS RN: 141-84-4
M. Wt: 133.2 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Description

Rhodanine is a five-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki who named it “Rhodaninsaure” in reference to its synthesis from ammonium rhodanide (known as ammonium thiocyanate to modern chemists) and chloroacetic acid in water .


Synthesis Analysis

Rhodanine can be synthesized via the reaction of thioureas and thioglycolic acid in one step catalyzed by protic acid . Also, an efficient procedure has been developed for the aldol reaction of N-substituted rhodanines and aromatic aldehydes on water .


Molecular Structure Analysis

Rhodanine is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon .


Chemical Reactions Analysis

Rhodanine derivatives have been found to undergo a catalyst-free aldol reaction with aromatic aldehydes on water . This reaction was performed at room temperature, affording the products in good to high yield .


Physical And Chemical Properties Analysis

Rhodanine has a molar mass of 133.18 g/mol, a density of 0.868 g/cm³, and is soluble in water . It has a melting point of 170 °C .

Scientific Research Applications

Medicinal Chemistry

Rhodanine derivatives have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, including antidiabetic , antibacterial , antifungal , anti-infective , pesticidal , antimycobacterial , antineoplastic , and more . These compounds are also known for their antitubercular , anti-HIV , and antimalarial activities . The versatility of Rhodanine in drug design is attributed to its ability to act as a scaffold for synthesizing various therapeutic agents.

Environmental Science

In the environmental sector, Rhodanine-based polymers like poly-allylrhodanine (PAR) have been designed for the capture and recovery of silver ions from highly acidic wastewater . This application is crucial for sustainable remediation of contamination, highlighting Rhodanine’s role in environmental cleanup efforts.

Biochemistry

Rhodanine’s role in biochemistry is significant due to its potential biomedical applications. It has been investigated for drug discovery, particularly as medication options for numerous illnesses, including cancer , inflammation , and infectious diseases . Some Rhodanine derivatives have shown promising activity against drug-resistant strains of bacteria and viruses.

Agriculture

In agriculture, Rhodanine scaffolds are utilized for synthesizing compounds with pesticidal and antimicrobial properties . These compounds contribute to the development of new agricultural chemicals that can help manage pests and diseases in crops, ensuring food security and sustainable farming practices.

Material Science

Rhodanine-based nonfullerene acceptors have been developed for organic solar cells . These materials have demonstrated excellent compatibility with well-known donors, enabling respectable power conversion efficiencies. This application showcases Rhodanine’s contribution to the advancement of renewable energy technologies.

Analytical Chemistry

In analytical chemistry, Rhodanine derivatives serve as colorimetric and electrochemical sensors for the detection of heavy metal ions . Their complexing properties for heavy metal ions make them valuable for developing new sensors that can detect contaminants in various samples, ensuring safety and compliance with environmental standards.

Mechanism of Action

Target of Action

Rhodanine and its derivatives are known to interact with various biological targets. One of the primary targets of Rhodanine derivatives is carbonic anhydrase II and IX . These enzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton . Another significant target is thymidylate kinase , an enzyme essential for DNA synthesis . Rhodanine derivatives have also been found to interact with the epidermal growth factor receptor (EGFR) .

Mode of Action

Rhodanine derivatives exhibit their action by inhibiting their target enzymes. For instance, they inhibit carbonic anhydrase II and IX, thereby affecting pH homeostasis . They also inhibit thymidylate kinase, thereby affecting DNA synthesis . The mode of action of Rhodanine derivatives is supported by molecular docking studies .

Biochemical Pathways

Rhodanine derivatives affect several biochemical pathways due to their interaction with various targets. By inhibiting carbonic anhydrase, they disrupt the pH homeostasis, which can have downstream effects on various biochemical processes . By inhibiting thymidylate kinase, they interfere with DNA synthesis, which can affect cell proliferation and survival .

Pharmacokinetics

In silico assessment for pharmacokinetic properties performed on some rhodanine derivatives revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values .

Result of Action

The inhibition of target enzymes by Rhodanine derivatives can lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase can disrupt pH homeostasis, potentially affecting various cellular processes . The inhibition of thymidylate kinase can interfere with DNA synthesis, potentially leading to cell death .

Action Environment

The action of Rhodanine derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of Rhodanine derivatives . Furthermore, the presence of other compounds can potentially affect the binding of Rhodanine derivatives to their targets .

Safety and Hazards

Rhodanine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to possess various biological activities, such as antidiabetic, antibacterial, antifungal, anti-infective, pesticidal, antimycobacterial, antineoplastic, and so on . Therefore

properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one
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InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
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InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)S1
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Molecular Formula

C3H3NOS2
Record name RHODANINE
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Related CAS

950981-11-0
Record name Polyrhodanine
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DSSTOX Substance ID

DTXSID4026002
Record name Rhodanine
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Molecular Weight

133.20 g/mol
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Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]
Record name RHODANINE
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
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Density

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617
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Product Name

Rhodanine

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL

CAS RN

141-84-4, 6913-23-1
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Melting Point

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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